molecular formula C12H17F3N2O2 B12942332 tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B12942332
M. Wt: 278.27 g/mol
InChI Key: DKKVRVQZIUXXCK-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a piperidine ring substituted with a cyano group and a trifluoromethyl group, along with a tert-butyl ester moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated through reactions with trifluoromethylating agents.

    Esterification: The final step involves esterification to introduce the tert-butyl ester moiety.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in studying enzyme inhibition, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

tert-Butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

  • tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, distinguishing it from other related compounds .

Properties

Molecular Formula

C12H17F3N2O2

Molecular Weight

278.27 g/mol

IUPAC Name

tert-butyl 4-cyano-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H17F3N2O2/c1-10(2,3)19-9(18)17-6-4-11(8-16,5-7-17)12(13,14)15/h4-7H2,1-3H3

InChI Key

DKKVRVQZIUXXCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(F)(F)F

Origin of Product

United States

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